6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209559
InChI: InChI=1S/C10H9ClN2O/c11-10-9(14-6-7-1-2-7)4-3-8(5-12)13-10/h3-4,7H,1-2,6H2
SMILES:
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC16209559

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile -

Specification

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile
Standard InChI InChI=1S/C10H9ClN2O/c11-10-9(14-6-7-1-2-7)4-3-8(5-12)13-10/h3-4,7H,1-2,6H2
Standard InChI Key VCXJSSVKFSFQBZ-UHFFFAOYSA-N
Canonical SMILES C1CC1COC2=C(N=C(C=C2)C#N)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile, reflects its substitution pattern (Table 1). The cyclopropylmethoxy group introduces steric bulk, while the electron-withdrawing nitrile and chlorine groups influence reactivity in nucleophilic and electrophilic reactions.

Table 1: Key Molecular Properties of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile

PropertyValue
Molecular FormulaC₁₀H₉ClN₂O
Molecular Weight208.64 g/mol
CAS Number2301068-63-1
IUPAC Name6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbonitrile
SMILESC1CC1COC2=C(N=C(C=C2)C#N)Cl

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbonitrile involves multi-step organic reactions, though detailed protocols remain proprietary. A plausible route includes:

  • Chlorination: Introduction of chlorine at the 6-position using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) .

  • Alkoxy Group Installation: Reaction of a hydroxylated pyridine intermediate with cyclopropylmethyl bromide under basic conditions.

  • Nitrile Formation: Conversion of a methyl or aldehyde group to a nitrile via halogenation followed by nucleophilic substitution with cyanide.

Table 2: Representative Reaction Conditions for Pyridine Derivative Synthesis

StepReagents/ConditionsYield Optimization Strategies
ChlorinationPCl₅, POCl₃, reflux (7–12 h)Excess reagent, anhydrous conditions
CyclopropylationCyclopropylmethyl bromide, K₂CO₃, DMFPhase-transfer catalysts
Nitrile IntroductionCuCN, DMSO, 100–120°CMicrowave-assisted synthesis

Challenges in Synthesis

Key challenges include regioselective functionalization of the pyridine ring and minimizing side reactions such as ring-opening or over-chlorination. Purification often requires column chromatography or recrystallization from ethanol to achieve >95% purity.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a precursor in the synthesis of pharmacologically active molecules. For example, pyridine carbonitriles are key intermediates in kinase inhibitors and antiviral agents. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification into target structures.

Biological Activity Profiling

While direct biological data for this compound are scarce, structurally related pyridine derivatives exhibit antimicrobial and anticancer properties . For instance, chloropyridone analogs demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Bioactivity of Analogous Pyridine Carbonitriles

Compound ClassBiological ActivityIC₅₀/MIC
ChloropyridonesAntibacterial8–32 µg/mL
TriazolopyridinesAnticancer (MCF-7 cells)12 µM

Analytical Characterization and Quality Control

Structural Confirmation

13C^{13}\text{C}-NMR and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, the nitrile carbon resonates near δ 115–120 ppm in 13C^{13}\text{C}-NMR spectra .

Future Research Directions

Exploration of Bioactivity

Future studies should evaluate this compound’s potential in antimicrobial or anticancer screens. Molecular docking could predict interactions with targets like bacterial topoisomerases or cancer-related kinases .

Process Optimization

Developing greener synthesis routes using catalytic methods (e.g., palladium-catalyzed cross-coupling) may enhance scalability and reduce environmental impact.

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